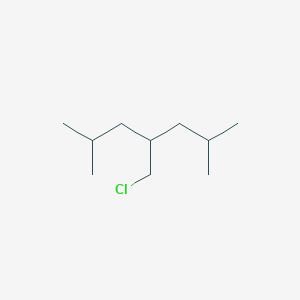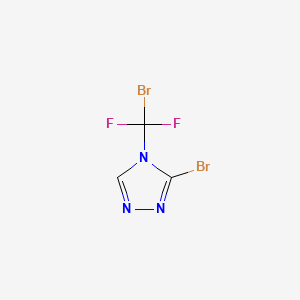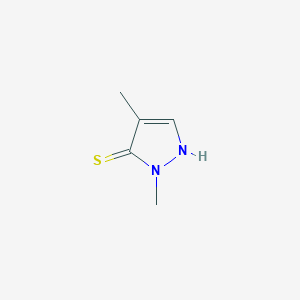
2-(3-Oxoprop-1-en-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Oxoprop-1-en-1-yl)benzonitrile is an organic compound with the molecular formula C10H7NO. It contains a benzene ring substituted with a nitrile group and an enone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(3-Oxoprop-1-en-1-yl)benzonitrile can be synthesized through various synthetic routes. One common method involves the condensation of benzaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration to form the desired product . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Oxoprop-1-en-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the enone moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group or the enone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-(3-Oxoprop-1-en-1-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 2-(3-Oxoprop-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Oxoprop-1-en-1-yl)benzonitrile: Similar structure but with different substitution patterns on the benzene ring.
2-(3-Oxoprop-1-en-1-yl)benzaldehyde: Contains an aldehyde group instead of a nitrile group.
2-(3-Oxoprop-1-en-1-yl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(3-Oxoprop-1-en-1-yl)benzonitrile is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its enone moiety and nitrile group provide distinct reactivity patterns compared to similar compounds .
Propiedades
Fórmula molecular |
C10H7NO |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
2-[(E)-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C10H7NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-7H/b6-3+ |
Clave InChI |
ZYYSASNKIHAOMB-ZZXKWVIFSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C=O)C#N |
SMILES canónico |
C1=CC=C(C(=C1)C=CC=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559206.png)
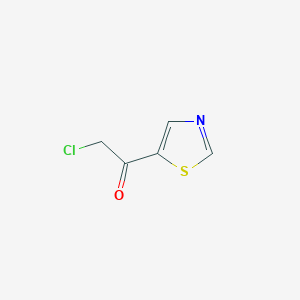

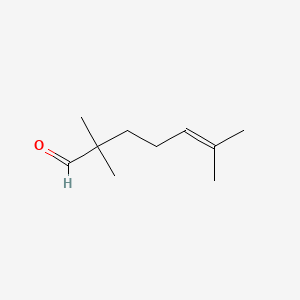

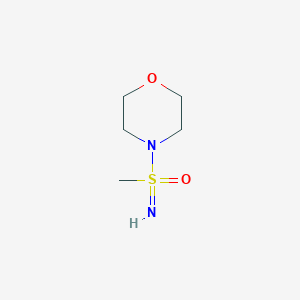
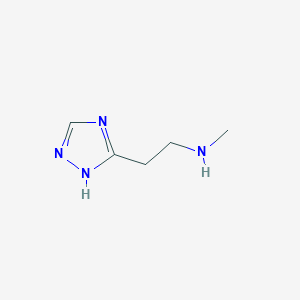
![5-Chloro-2-({[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole](/img/structure/B13559253.png)

